4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)-morpholin-4-ylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-15(2,3)14-16-12(22-17-14)13(18-4-8-20-9-5-18)19-6-10-21-11-7-19/h13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUDVPCQFSPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C(N2CCOCC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The oxadiazole ring, specifically the 3-tert-butyl-1,2,4-oxadiazole-5-yl derivative, can be synthesized via heterocyclization reactions involving amidoximes and carboxylic acid derivatives. The most established approach involves the cyclization of amidoximes with acyl derivatives under controlled conditions.
- Step 1: Preparation of the amidoxime precursor by reacting hydroxylamine with appropriate nitriles or esters.
- Step 2: Cyclization with acyl chlorides or anhydrides in the presence of catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) at elevated temperatures (~80°C).
- Step 3: Purification via column chromatography or recrystallization.
Data Table 1: Oxadiazole Core Formation
| Entry | Reactants | Catalyst/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Amidoxime + Acyl chloride | Pyridine, 80°C | 87-97% | Short reaction time, easy work-up |
| 2 | Amidoxime + Carboxylic acid ester (activated with EDC, DCC) | Reflux, aqueous medium | 35-93% | Mild conditions, variable yields |
- The heterocyclization often benefits from catalysts like pyridine or TBAF, which enhance the reaction efficiency.
- Use of activated esters (e.g., methyl or ethyl esters with coupling reagents) improves yields but may involve harsher purification steps.
Introduction of the Tert-Butyl Group at the 3-Position
- Alkylation of the oxadiazole ring with tert-butyl halides or via Friedel–Crafts alkylation using tert-butyl carbocations generated in situ.
- Alternatively, direct substitution on the heterocycle using tert-butyl derivatives under acidic or basic conditions.
- Step 1: Synthesis of a suitable intermediate bearing a reactive site.
- Step 2: Alkylation with tert-butyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride at elevated temperatures (~80°C).
- Alkylation reactions are optimized at temperatures around 80°C with bases like potassium carbonate to prevent over-alkylation.
- Yields typically range from 80% to quantitative under optimized conditions.
Attachment of the Morpholine Moiety
The morpholine group is introduced via nucleophilic substitution or amidation reactions, often utilizing morpholine derivatives with leaving groups such as halides or activated esters.
- Step 1: Synthesis of a methyl halide or activated ester derivative of morpholine.
- Step 2: Nucleophilic substitution with the oxadiazole intermediate bearing a suitable leaving group (e.g., halide or activated hydroxyl).
- Reacting a chloromethyl-morpholine derivative with the oxadiazole intermediate in the presence of a base like potassium carbonate in acetonitrile at reflux (~80°C).
- The nucleophilic substitution is efficient under reflux conditions, with yields often exceeding 85%.
- Purification involves standard extraction and chromatography.
Formation of the Final Compound via Methylene Linkage
- The key step involves linking the oxadiazole and morpholine units through a methylene bridge, often achieved via formaldehyde-mediated Mannich-type reactions or using suitable methylating agents.
- Step 1: React the oxadiazole-morpholine intermediate with formaldehyde or paraformaldehyde in the presence of acid catalysts (e.g., acetic acid) at room temperature or mild heating (~50°C).
- Step 2: Purify via chromatography or recrystallization.
- The methylene linkage formation is straightforward, with high yields (~90%) under mild conditions.
- Reaction times are typically short (1–4 hours).
Summary of Preparation Data
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxadiazole core synthesis | Amidoxime + acyl derivative | Pyridine, 80°C | 87–97% | Catalyst-assisted heterocyclization |
| Tert-butyl substitution | Oxadiazole intermediate + tert-butyl halide | Potassium carbonate, 80°C | 80%+ | Alkylation step |
| Morpholine attachment | Morpholine derivative + oxadiazole | Potassium carbonate, reflux | >85% | Nucleophilic substitution |
| Methylene linkage | Intermediate + formaldehyde | Acid catalysis, room temp | ~90% | Mannich-type reaction |
Chemical Reactions Analysis
Types of Reactions
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or oxadiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. Specifically, 4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine has been studied for its ability to inhibit tumor growth in various cancer cell lines. The oxadiazole ring is known to enhance the bioactivity of the compound by facilitating interactions with biological targets involved in cancer proliferation and survival pathways.
Antimicrobial Properties
Studies have shown that derivatives of morpholine and oxadiazole can possess antimicrobial activity. The incorporation of the morpholine group into the structure may enhance solubility and bioavailability, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which are currently under investigation. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, offering a pathway for treating neurodegenerative diseases.
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been explored as a building block for creating novel polymers with enhanced thermal and mechanical properties. The unique combination of oxadiazole and morpholine functionalities can lead to materials with improved stability and performance in various applications, including coatings and adhesives.
Sensor Development
The compound's electronic properties make it suitable for use in sensor technology. Research is ongoing to utilize its ability to interact with specific analytes for the development of chemical sensors that can detect environmental pollutants or biological markers.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. By modifying the oxadiazole group, researchers aim to enhance selectivity and potency against target enzymes, which could lead to therapeutic developments for metabolic disorders.
Drug Delivery Systems
Due to its favorable solubility profile, this compound is being studied for its role in drug delivery systems. Its ability to form stable complexes with various drugs can improve the efficacy and targeting of therapeutic agents.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Properties of Oxadiazole Derivatives" | Pharmacology | Demonstrated significant inhibition of cancer cell proliferation using derivatives similar to the target compound. |
| "Synthesis and Characterization of Novel Polymers" | Materials Science | Developed polymers incorporating 4-(3-tert-butyl)oxadiazole leading to enhanced mechanical properties. |
| "Evaluation of Neuroprotective Agents" | Biochemistry | Identified potential neuroprotective effects through oxidative stress reduction in neuronal cultures. |
Mechanism of Action
The mechanism of action of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
- 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(piperidin-4-yl)methyl]morpholine
Uniqueness
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine is unique due to the combination of the oxadiazole and morpholine rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
The compound 4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine (CAS No. 1461715-29-6) is a novel derivative of the 1,2,4-oxadiazole class known for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.39 g/mol. The structure incorporates a morpholine ring and a tert-butyl substituted oxadiazole moiety, which are critical for its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, similar compounds have shown IC50 values ranging from 1.143 µM to over 90 µM against various cancer cell lines including colon adenocarcinoma (HT-29), gastric carcinoma (GXF 251), and lung adenocarcinoma (LXFA 629) .
- The compound is expected to demonstrate comparable or enhanced activity due to structural similarities with potent oxadiazole derivatives.
-
Mechanisms of Action :
- The biological mechanisms attributed to oxadiazole derivatives include inhibition of key enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC) . These enzymes play critical roles in cancer cell proliferation and survival.
- Additionally, the compound may interact with various receptors and signaling pathways relevant to cancer progression.
Data Table: Biological Activity Comparison
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 | 2.76 | |
| Compound B | GXF 251 | 9.27 | |
| Compound C | LXFA 629 | 92.4 | |
| This compound | TBD | TBD | TBD |
Case Studies
- Study on Antitumor Activity :
- In Vivo Studies :
Q & A
Basic: What are the recommended synthetic routes for 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine, and how can reaction efficiency be monitored?
Answer:
The compound can be synthesized via microwave-assisted methods, which improve reaction kinetics and yield compared to conventional heating. Key steps include cyclocondensation of tert-butyl-substituted oxadiazole precursors with morpholine derivatives. Reaction efficiency is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation and purity .
Advanced: How can researchers optimize microwave-assisted synthesis parameters to enhance yield and purity?
Answer:
Optimization involves adjusting microwave power (e.g., 150–300 W), irradiation time (5–20 minutes), and solvent systems (e.g., ethanol/water mixtures). Catalysts such as p-toluenesulfonic acid may accelerate cyclization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound with >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Nuclear magnetic resonance (NMR; ¹H/¹³C ) confirms structural integrity, with characteristic peaks for morpholine protons (δ 2.4–3.8 ppm) and oxadiazole carbons (δ 160–165 ppm). Mass spectrometry (MS) provides molecular ion validation. High-resolution LC-MS or gas chromatography (GC) with flame ionization detection (FID) quantifies impurities .
Advanced: How to validate a spectrophotometric method for quantifying this compound in complex matrices (e.g., ointments)?
Answer:
Validation requires establishing linearity (e.g., 5–50 µg/mL, R² ≥0.99), precision (RSD <3% for intra-/inter-day assays), and accuracy (recovery 90–110%). Use UV-Vis spectroscopy at λmax ~270 nm. Matrix effects are minimized via solvent extraction (e.g., methanol) and filtration .
Basic: What preliminary toxicity screening models are suitable for this compound?
Answer:
Acute toxicity in rodent models (e.g., OECD 423 guidelines) is assessed via oral or dermal administration. Endpoints include LD50 determination and histopathological analysis of liver/kidney tissues. Subacute studies (28-day exposure) evaluate hematological and biochemical parameters .
Advanced: How to design subacute toxicity studies to evaluate long-term effects?
Answer:
Use a repeated-dose protocol (e.g., 14–28 days) with escalating doses (10–100 mg/kg/day). Monitor organ weight changes, serum biomarkers (ALT, creatinine), and oxidative stress markers (MDA, SOD). Include control groups and statistical analysis (ANOVA) to differentiate dose-dependent effects .
Advanced: How to analyze contradictory data from toxicity studies (e.g., varying LD50 values)?
Answer:
Contradictions may arise from differences in species, administration routes, or purity of the test compound. Resolve discrepancies via meta-analysis: standardize protocols (OECD guidelines), validate compound purity (HPLC), and use multivariate regression to isolate confounding variables .
Basic: How do substituents (tert-butyl, morpholine) influence the compound’s physicochemical properties?
Answer:
The tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Morpholine contributes to water solubility via its polar amine and ether groups. These features balance bioavailability, as shown in partition coefficient studies (octanol/water) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes (e.g., cytochrome P450). Quantitative structure-activity relationship (QSAR) models correlate substituent electronic effects (Hammett constants) with antimicrobial or antifungal activity .
Advanced: What strategies assess the compound’s stability under varying conditions (pH, temperature, light)?
Answer:
Conduct forced degradation studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
